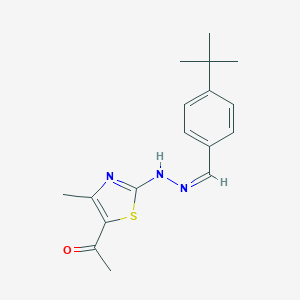
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation. It has been found to be highly specific for EGFR and does not affect other tyrosine kinases.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide is a highly specific and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer cell signaling pathways. However, its low solubility and stability can pose challenges in experimental design and interpretation of results.
Direcciones Futuras
There are several potential future directions for the use of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in cancer research and treatment. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, further studies are needed to explore the potential of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in the treatment of other types of cancer, including those that are resistant to current therapies. Finally, the development of more stable and soluble analogs of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide could improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-methylbenzoyl chloride and 4-toluidine, followed by the reaction with 2-aminobenzoic acid and subsequent cyclization. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity, which plays a crucial role in the growth and survival of cancer cells. It has been shown to effectively block the downstream signaling pathways of EGFR, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Propiedades
Nombre del producto |
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide |
|---|---|
Fórmula molecular |
C23H20N4O |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-(4-methylanilino)-N-(4-methylphenyl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-7-11-17(12-8-15)24-21-19-5-3-4-6-20(19)26-22(27-21)23(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,24,26,27) |
Clave InChI |
AJOISQOLXCYKFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)


![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)